Lofexidine

Description

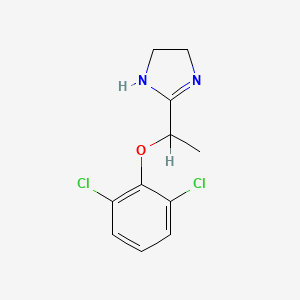

Structure

3D Structure

Propriétés

IUPAC Name |

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21498-08-8 (mono-hydrochloride) |

Source

|

| Record name | Lofexidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023221 |

Source

|

| Record name | Lofexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lofexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.47e-01 g/L |

Source

|

| Record name | Lofexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31036-80-3 |

Source

|

| Record name | Lofexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31036-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofexidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lofexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221-223, 127 °C |

Source

|

| Record name | Lofexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Lofexidine Analogs with Altered Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine, an α2-adrenergic receptor agonist, is clinically used for the mitigation of opioid withdrawal symptoms.[1] Its therapeutic effects are primarily mediated by its interaction with α2-adrenergic receptors in the central nervous system, leading to a reduction in the sympathetic outflow responsible for many of the acute symptoms of withdrawal.[2][3] However, this compound, like its structural predecessor clonidine, also exhibits affinity for imidazoline (B1206853) receptors (I1 and I2), which may contribute to both its therapeutic and side-effect profile.[2] The development of this compound analogs with altered receptor selectivity—specifically, enhanced affinity for I1 imidazoline receptors over α2-adrenergic receptors, or vice versa, and selectivity between α1 and α2 subtypes—presents a promising avenue for developing novel therapeutics with improved efficacy and reduced side effects, such as hypotension and sedation.[1]

This technical guide provides an in-depth overview of the synthesis of this compound analogs and the methodologies used to evaluate their receptor selectivity. It is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel adrenergic and imidazoline receptor ligands.

Receptor Targets: α-Adrenergic and Imidazoline Receptors

The primary targets for this compound and its analogs are the α-adrenergic and imidazoline receptors. A thorough understanding of their signaling pathways is crucial for interpreting the functional consequences of ligand binding.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is less well-defined compared to the α2-adrenergic receptor but is generally considered to be distinct. It does not appear to be directly coupled to adenylyl cyclase. Evidence suggests that I1 receptor activation may involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol (DAG).

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs generally involves the formation of the core imidazoline ring and its attachment to a substituted phenoxyethyl moiety. Several synthetic routes have been reported.

General Synthetic Scheme for this compound

A common synthetic route to this compound starts from 2,6-dichlorophenol, which is reacted with an appropriate ethyl 2-halopropionate to form the corresponding ether. This intermediate is then reacted with ethylenediamine (B42938) to yield the imidazoline ring.

Synthesis of this compound Analogs

The synthesis of this compound analogs with altered receptor selectivity can be achieved through several strategies:

-

Modification of the Dichlorophenoxy Ring: Substitution at different positions on the phenyl ring with various electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby altering its interaction with the receptor binding pocket.

-

Modification of the Ethyl Bridge: Altering the length or stereochemistry of the ethyl bridge connecting the phenoxy and imidazoline moieties can impact the spatial orientation of the key pharmacophoric elements.

-

Modification of the Imidazoline Ring: Substitution on the imidazoline ring itself, or its replacement with other heterocyclic systems, can significantly affect receptor affinity and selectivity.

Quantitative Data on Receptor Selectivity

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and its Stereoisomers

| Compound | α1-Adrenergic | α2-Adrenergic | I1-Imidazoline | I2-Imidazoline | Reference(s) |

| (±)-Lofexidine | 130 | 0.36 | 15 | >10,000 | |

| (-)-Lofexidine | - | 0.36 | - | - | |

| (+)-Lofexidine | - | 3.6 | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data for I1 and I2 receptor binding for the individual stereoisomers are not consistently reported in the literature.

Table 2: Functional Activity (pEC50) of this compound at Various Receptors

| Compound | α1A-Adrenergic | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | 5-HT1A | 5-HT1B | Dopamine D2S | Reference(s) |

| This compound | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols

Accurate determination of receptor affinity and functional activity is paramount in the development of novel this compound analogs. The following are generalized protocols for key experiments.

Radioligand Binding Assay for α2-Adrenergic and I1-Imidazoline Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for both α2 and I1 receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for α2-Adrenergic Receptor Activation

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Protocol:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

-

Assay Setup: In a multi-well plate, add the membrane preparation, GDP, varying concentrations of the agonist (test compound), and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at a specific temperature for a defined period.

-

Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the compound.

Structure-Activity Relationship (SAR) and Future Directions

The limited available data on this compound analogs suggests that modifications to the dichlorophenoxy ring and the ethyl bridge can significantly impact α2-adrenergic receptor affinity. For instance, the stereochemistry of the ethyl bridge is critical, with the (-)-enantiomer of this compound exhibiting significantly higher affinity for the α2-adrenergic receptor than the (+)-enantiomer.

Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound analogs. Key areas of exploration include:

-

Exploring a wider range of substitutions on the dichlorophenoxy ring to probe the electronic and steric requirements of the α2-adrenergic and I1-imidazoline receptor binding pockets.

-

Introducing conformational constraints into the ethyl bridge to lock the molecule into specific conformations that may favor binding to one receptor over another.

-

Replacing the imidazoline ring with other bioisosteric heterocycles to investigate the importance of this moiety for receptor recognition and activation.

By combining rational drug design, combinatorial synthesis, and high-throughput screening, it will be possible to develop novel this compound analogs with tailored receptor selectivity profiles, potentially leading to safer and more effective treatments for opioid withdrawal and other conditions where modulation of adrenergic and imidazoline receptors is beneficial.

Conclusion

The synthesis of this compound analogs with altered receptor selectivity is a promising strategy for the development of improved therapeutics. A thorough understanding of the underlying pharmacology of α-adrenergic and imidazoline receptors, coupled with robust synthetic and analytical methodologies, is essential for the successful design and characterization of these novel compounds. This technical guide provides a foundational framework for researchers in this field, highlighting the key principles and experimental approaches required to advance the development of the next generation of this compound-based medicines.

References

- 1. This compound, an {alpha}2-receptor agonist for opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Radiolabeling Lofexidine for In Vivo Receptor Occupancy Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lofexidine's therapeutic effects are mediated by its interaction with alpha-2 adrenergic receptors.[1] Quantifying the extent to which this compound occupies these receptors in vivo at therapeutic doses is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and facilitating the development of new drugs targeting this system. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the quantification of receptor occupancy in living subjects.[2] These techniques rely on the administration of a radiolabeled form of the drug of interest or a competing radioligand.

This guide will cover the selection of appropriate radioisotopes, proposed synthetic routes for radiolabeling this compound with both beta-emitters (for preclinical ex vivo studies) and positron-emitters (for in vivo imaging), detailed experimental protocols, and data analysis considerations for in vivo receptor occupancy studies.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound and potential radioligands for alpha-2 adrenergic receptors.

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | Reported Ki (nM) |

| Alpha-2A Adrenoceptor | ~7.2 |

| Alpha-2C Adrenoceptor | ~12 |

Note: Data extracted from publicly available drug information.[3]

Table 2: Properties of Selected Radioligands for Alpha-2 Adrenergic Receptors

| Radioligand | Isotope | Precursor | Radiochemical Yield (RCY) | Specific Activity (SA) | Key Findings |

| [11C]yohimbine | 11C | Desmethyl-yohimbine | Not specified | 70 ± 29 GBq/μmol | High selectivity for α2-ARs in the living human brain.[2] |

| [11C]ORM-13070 | 11C | O-desmethyl-ORM-13070 | Not specified | 640 ± 390 GBq/μmol | Potential for imaging brain α2C adrenoceptors.[4] |

Experimental Protocols

Radiolabeling of this compound

While specific protocols for radiolabeling this compound are not detailed in the reviewed literature, pharmacokinetic studies have utilized [3H]- and [14C]-labeled this compound.[5] Based on the known synthesis of this compound and general radiolabeling methodologies, the following sections propose detailed hypothetical protocols for the synthesis of radiolabeled this compound.

1. Synthesis of [3H]-Lofexidine (Hypothetical Protocol)

Tritium (B154650) labeling is well-suited for preclinical studies requiring high specific activity.[6] A common method for introducing tritium is through catalytic reduction of a suitable unsaturated precursor with tritium gas.

-

Precursor Synthesis: Synthesis of a desaturated this compound precursor, for example, by introducing a double bond in the imidazoline (B1206853) ring or on the ethyl side chain. The synthesis of this compound itself has been described in various patents, providing a basis for precursor development.[7][8]

-

Catalytic Tritiation:

-

Dissolve the unsaturated this compound precursor in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Introduce tritium gas (3H2) into the reaction vessel.

-

Stir the reaction mixture under a positive pressure of tritium gas at room temperature for a specified time (e.g., 2-4 hours).

-

After the reaction is complete, remove the excess tritium gas and filter the catalyst.

-

Purify the [3H]-lofexidine using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.

-

-

Quality Control:

-

Radiochemical Purity: Determined by radio-HPLC.

-

Specific Activity: Determined by measuring the radioactivity and the mass of the purified product.

-

2. Synthesis of [14C]-Lofexidine (Hypothetical Protocol)

Carbon-14 labeling is valuable for metabolic and pharmacokinetic studies due to its long half-life.[3] The label can be introduced by using a [14C]-labeled precursor in the final steps of the synthesis.

-

Precursor Synthesis: Based on known synthetic routes for this compound, a key intermediate can be prepared. For instance, starting from 2,6-dichlorophenol (B41786) and a [14C]-labeled propionic acid derivative.[7]

-

Radiosynthesis:

-

React 2,6-dichlorophenol with ethyl 2-chloro[1-14C]propionate to form ethyl 2-(2,6-dichlorophenoxy)[1-14C]propionate.

-

React the resulting ester with ethylenediamine (B42938) to form the imidazoline ring, yielding [14C]-lofexidine.[9]

-

Purify the [14C]-lofexidine using column chromatography followed by HPLC.

-

-

Quality Control:

-

Radiochemical Purity: Assessed by radio-HPLC and/or radio-TLC.

-

Specific Activity: Calculated from the amount of radioactivity and the mass of the final product.

-

3. Synthesis of [11C]-Lofexidine for PET Imaging (Hypothetical Protocol)

For PET imaging, Carbon-11 is a suitable isotope due to its short half-life (20.4 min).[10] A common method for 11C-labeling is through methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.

-

Precursor Synthesis: A desmethyl precursor of this compound would be required. Assuming a synthetic route where a methyl group can be introduced at a late stage, for example, on the imidazoline nitrogen or the ethyl side chain.

-

11C-Methylation:

-

Produce [11C]CH4 via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Convert [11C]CH4 to [11C]CH3I or [11C]CH3OTf.

-

React the desmethyl-lofexidine precursor with the [11C]-methylating agent in a suitable solvent (e.g., DMF, acetone) in the presence of a base (e.g., K2CO3, NaOH).

-

Heat the reaction mixture for a short period (e.g., 5-10 minutes).

-

Purify the resulting [11C]-lofexidine using semi-preparative HPLC.

-

Formulate the final product in a physiologically compatible solution for injection.

-

-

Quality Control:

-

Radiochemical Purity: Determined by analytical radio-HPLC.

-

Specific Activity: Calculated at the end of synthesis.

-

4. Synthesis of [18F]-Lofexidine for PET Imaging (Hypothetical Protocol)

Fluorine-18 is another excellent positron emitter for PET, with a longer half-life (109.8 min) allowing for longer imaging times and distribution to sites without a cyclotron.[11]

-

Precursor Synthesis: A precursor suitable for nucleophilic fluorination is required. This could involve synthesizing a this compound analogue with a leaving group (e.g., tosylate, mesylate, nitro group) at a position amenable to fluorination.

-

18F-Fluorination:

-

Produce [18F]fluoride via a cyclotron.

-

Activate the [18F]fluoride using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a potassium salt.

-

React the activated [18F]fluoride with the this compound precursor in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO) at an elevated temperature.

-

Purify the [18F]-lofexidine using semi-preparative HPLC.

-

Formulate the final product for injection.

-

-

Quality Control:

-

Radiochemical Purity: Assessed by analytical radio-HPLC.

-

Specific Activity: Determined at the end of synthesis.

-

In Vivo Receptor Occupancy Study Protocol (General)

This protocol describes a general workflow for an in vivo receptor occupancy study using a radiolabeled ligand. This can be adapted for either ex vivo autoradiography with [3H]-lofexidine or in vivo PET imaging with [11C]- or [18F]-lofexidine.[12][13]

-

Animal Model:

-

Species: Rats or mice are commonly used for initial studies. Non-human primates can be used for more advanced translational studies.[14]

-

Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

-

-

Experimental Groups:

-

Vehicle control group.

-

Groups treated with increasing doses of unlabeled this compound.

-

A group treated with a known alpha-2 adrenoceptor antagonist to determine non-specific binding.

-

-

Drug Administration:

-

Administer unlabeled this compound (or vehicle) via a relevant route (e.g., oral, intraperitoneal) at a predetermined time before the radiotracer injection to allow for drug distribution and receptor binding.

-

-

Radiotracer Administration:

-

Inject a tracer dose of the radiolabeled this compound (e.g., [3H]-, [11C]-, or [18F]-lofexidine) intravenously.

-

-

For Ex Vivo Autoradiography ([3H]-Lofexidine):

-

At a specific time point after radiotracer injection, euthanize the animals.

-

Rapidly dissect the brain and freeze it.

-

Section the brain using a cryostat.

-

Expose the sections to a tritium-sensitive film or phosphor imaging plate.[15]

-

Quantify the radioactivity in different brain regions using densitometry.

-

-

For In Vivo PET Imaging ([11C]- or [18F]-Lofexidine):

-

Anesthetize the animal and place it in the PET scanner.

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).[16]

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) on the images corresponding to brain areas with high and low densities of alpha-2 adrenoceptors.

-

-

Data Analysis:

-

Calculate the specific binding of the radiotracer in the target regions.

-

Determine the receptor occupancy for each dose of unlabeled this compound as the percentage reduction in specific binding compared to the vehicle control group.

-

Plot the receptor occupancy as a function of the plasma or brain concentration of unlabeled this compound to determine the EC50 (the concentration required to achieve 50% receptor occupancy).

-

Visualizations

Caption: Proposed workflow for the synthesis of [11C]-Lofexidine.

Caption: General workflow for in vivo receptor occupancy studies.

Conclusion

The development of a specific radioligand for this compound would be a valuable tool for neuroscience research and drug development. While preclinical studies have utilized [3H]- and [14C]-labeled this compound, the detailed methodologies for their synthesis are not publicly available. Furthermore, to our knowledge, no PET radioligand ([11C] or [18F]) for this compound has been reported.

This guide provides a foundational framework by proposing synthetic routes and detailed experimental protocols based on established radiochemical techniques and the known chemistry of this compound. The successful synthesis and validation of a this compound radiotracer, particularly for PET imaging, would enable non-invasive quantification of alpha-2 adrenoceptor occupancy in vivo. This would provide critical insights into its mechanism of action, aid in the optimization of its therapeutic use, and serve as a benchmark for the development of novel alpha-2 adrenergic receptor ligands. Further research is warranted to develop and characterize these putative radiolabeled forms of this compound.

References

- 1. The preclinical discovery of this compound for the treatment of opiate addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of α2-Adrenergic Receptors in the Living Human Brain Using [11C]yohimbine PET [mdpi.com]

- 3. moravek.com [moravek.com]

- 4. A PET Tracer for Brain α2C Adrenoceptors, (11)C-ORM-13070: Radiosynthesis and Preclinical Evaluation in Rats and Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of this compound in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2020254580A1 - A process for the synthesis of this compound - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. Carbon-14 radiolabeling and in vivo biodistribution of a potential anti-TB compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. psychogenics.com [psychogenics.com]

- 14. Preclinical in vitro and in vivo evaluation of [11C]ORM-13070 as PET ligand for alpha-2C adrenergic receptor occupancy using PET imaging in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of [11C]yohimbine binding to α2 adrenoceptors in rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Lofexidine's Journey in Rodents: A Technical Guide to its Pharmacokinetics and Limited Brain Penetration

For Immediate Release

A Deep Dive into the Pharmacokinetic Profile and Central Nervous System Disposition of Lofexidine in Preclinical Rodent Models

This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound in rodents, catering to researchers, scientists, and drug development professionals. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a specific focus on its limited access to the central nervous system (CNS). All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided.

Executive Summary

This compound, an alpha-2 adrenergic agonist, demonstrates rapid absorption in rodents following oral administration. However, its penetration into the brain is notably restricted. Studies utilizing radiolabeled this compound in rats have consistently shown that concentrations of the drug in brain tissue are significantly lower than corresponding plasma levels. This limited brain penetration is a key characteristic of this compound's pharmacokinetic profile in these preclinical models.

Pharmacokinetics in Rodents

The pharmacokinetic parameters of this compound have been characterized in several rodent studies, primarily in rats. Following oral administration, this compound is readily absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be rapid.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Tmax | 0.5 hours | Rat | Oral | 0.1 mg/kg | [1] |

Note: Cmax and AUC data were not explicitly provided in the available documentation for rodents.

Distribution

Tissue distribution studies using radiolabeled this compound have been instrumental in understanding its dissemination throughout the body. These studies reveal that while this compound distributes to various organs, its concentration in the brain is markedly lower than in plasma.

In a study involving oral administration of 0.1 mg/kg radiolabeled this compound to rats, tissue analysis at the 0.5-hour Tmax point showed that concentrations of this compound were notably lower in the brain, eyes, fat, and muscle compared to plasma levels[1]. Conversely, concentrations were higher in the liver, kidneys, and gut[1]. Another study confirmed that while this compound was detectable in the brain, plasma concentrations were higher[2].

This evidence strongly suggests limited penetration of the blood-brain barrier (BBB). While specific quantitative brain-to-plasma concentration ratios (Kp or Kp,uu) are not available in the public domain, the qualitative descriptions from regulatory documents consistently point towards poor brain penetration[1].

Metabolism

This compound is metabolized primarily by the cytochrome P450 enzyme system, with CYP2D6 being the major contributor to its biotransformation.

Excretion

Excretion of this compound and its metabolites occurs through both renal and fecal routes.

Brain Penetration: A Closer Look

The restricted passage of this compound into the CNS is a critical aspect of its pharmacological profile. The blood-brain barrier, a highly selective semipermeable border of endothelial cells, effectively limits the uptake of many substances, including this compound, into the brain. The physicochemical properties of this compound likely contribute to this limited penetration.

Experimental Methodologies

The data presented in this guide are primarily derived from preclinical studies submitted for regulatory evaluation. The key experimental protocols employed in these rodent studies are outlined below.

Radiolabeled Tissue Distribution Studies

Objective: To determine the distribution of this compound and its metabolites in various tissues, including the brain, following oral administration in rats.

Protocol:

-

Test Substance: Tritium-labeled ([³H]) or Carbon-14-labeled ([¹⁴C]) this compound.

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dose Administration: A single oral gavage of 0.1 mg/kg this compound.

-

Sample Collection: At a predetermined time point corresponding to Tmax (0.5 hours post-dose), animals are euthanized. Blood is collected via cardiac puncture to obtain plasma. Brain and other tissues of interest (liver, kidneys, muscle, fat, etc.) are rapidly excised.

-

Sample Processing:

-

Plasma: Separated by centrifugation.

-

Tissues: Weighed and homogenized in a suitable buffer.

-

-

Quantification of Radioactivity: The amount of radioactivity in plasma and tissue homogenates is determined using liquid scintillation counting.

-

Data Analysis: The concentration of total radioactivity (representing this compound and its metabolites) in each tissue is calculated and compared to the plasma concentration.

Diagram 1: Experimental Workflow for Rodent Tissue Distribution Study

Caption: Workflow of a typical rodent tissue distribution study for this compound.

Signaling Pathway Context

This compound exerts its pharmacological effects primarily through its action as a selective agonist at alpha-2a adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the context of the CNS, presynaptic alpha-2a autoreceptors in the locus coeruleus play a crucial role in regulating norepinephrine (B1679862) release. By activating these receptors, this compound reduces sympathetic outflow from the CNS.

Diagram 2: this compound's Primary Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound binding.

Conclusion

References

Metabolic Profiling of Lofexidine in Rat Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in vitro metabolic profiling of lofexidine using rat liver microsomes. This document details experimental protocols, data presentation, and the elucidation of metabolic pathways, serving as a valuable resource for professionals in drug development and metabolism research.

Introduction

This compound, an α2-adrenergic receptor agonist, is utilized for the management of opioid withdrawal symptoms. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Rat liver microsomes are a standard in vitro model for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism[1][2]. This guide outlines the key procedures for investigating the metabolic pathways of this compound in this system.

In humans, this compound is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C19[3][4]. The main metabolic reactions include hydroxylation and the opening of the imidazoline (B1206853) ring[3]. Oxygen-dealkylation is also a significant pathway, leading to the formation of inactive glucuronide metabolites. While specific data for rat liver microsomes is limited in publicly available literature, studies with rat hepatocytes have indicated the formation of metabolites through hydroxylation followed by reduction. This guide will, therefore, focus on the established methodologies to identify and quantify such metabolic transformations.

Experimental Protocols

A detailed experimental workflow is essential for reproducible and accurate metabolic profiling. The following sections describe the necessary steps, from the preparation of reagents to the analysis of metabolites.

Materials and Reagents

-

This compound hydrochloride (analytical standard)

-

Rat liver microsomes (pooled from male Sprague-Dawley rats)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not expected to be a metabolite)

-

Control compounds (e.g., known substrates for CYP enzymes to verify microsomal activity)

Incubation Procedure

The incubation of this compound with rat liver microsomes is the core of the experiment.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the internal standard.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound (at various concentrations, e.g., 1, 10, 50, 100, 200, 500, and 1000 µM, to determine enzyme kinetics) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the incubation samples is performed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) to separate and identify this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for this compound and its metabolites.

-

Scan Mode: Full scan mode can be used for initial metabolite discovery, followed by product ion scan (PIS) or multiple reaction monitoring (MRM) for structural elucidation and quantification. The MRM transition for this compound has been reported as m/z 259 → 98.

-

Metabolite Identification: Putative metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug. Common metabolic transformations to look for include hydroxylation (+16 Da), dealkylation, and glucuronidation (+176 Da).

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Metabolic Stability of this compound

The rate of disappearance of the parent drug is a measure of its metabolic stability.

Table 1: Illustrative Metabolic Stability of this compound in Rat Liver Microsomes

| Incubation Time (minutes) | This compound Concentration (µM) | % Remaining |

| 0 | 10.00 | 100.0 |

| 5 | 8.75 | 87.5 |

| 15 | 6.20 | 62.0 |

| 30 | 3.85 | 38.5 |

| 60 | 1.50 | 15.0 |

This table presents representative data and not actual experimental results.

Formation of Major Metabolites

The formation of key metabolites over time should be quantified.

Table 2: Illustrative Formation of this compound Metabolites in Rat Liver Microsomes

| Incubation Time (minutes) | Hydroxylated this compound (Peak Area) | Dealkylated this compound (Peak Area) |

| 0 | 0 | 0 |

| 5 | 12,345 | 8,765 |

| 15 | 35,678 | 25,432 |

| 30 | 68,901 | 49,876 |

| 60 | 95,432 | 72,109 |

This table presents representative data and not actual experimental results.

Enzyme Kinetic Parameters

For the major metabolic pathways, Michaelis-Menten kinetics can be determined.

Table 3: Illustrative Enzyme Kinetic Parameters for this compound Metabolism in Rat Liver Microsomes

| Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) |

| Hydroxylation | 25.5 | 1.2 |

| Oxygen-dealkylation | 45.2 | 0.8 |

This table presents representative data and not actual experimental results.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships.

Experimental Workflow

The overall experimental process can be visualized as a flowchart.

Caption: Experimental workflow for this compound metabolism.

Putative Metabolic Pathway of this compound in Rat Liver

Based on known metabolic reactions, a putative pathway can be proposed.

Caption: Putative metabolic pathway of this compound.

Conclusion

This technical guide provides a framework for the in vitro metabolic profiling of this compound using rat liver microsomes. The detailed experimental protocols, structured data presentation, and visual representations of workflows and pathways offer a comprehensive resource for researchers. While the quantitative data presented is illustrative due to the limited availability of specific experimental results in the public domain, the methodologies described are based on established practices in drug metabolism studies. Following these guidelines will enable a thorough investigation of the metabolic fate of this compound, contributing to a better understanding of its pharmacology and safety profile.

References

The Surprising Scarcity of Preclinical Evidence for Lofexidine in Alcohol Withdrawal: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine, an alpha-2 adrenergic agonist, is clinically recognized for its efficacy in mitigating withdrawal symptoms, primarily in the context of opioid dependence. Its mechanism of action—reducing the hyperadrenergic state that characterizes withdrawal—logically suggests a potential therapeutic role in alcohol withdrawal syndrome (AWS), which shares a similar neurobiological basis of noradrenergic hyperactivity.[1][2][3] However, a comprehensive review of the scientific literature reveals a striking and unexpected gap: a near-complete absence of preclinical studies in animal models to support the use of this compound for alcohol withdrawal symptoms. This technical guide synthesizes the limited available animal data, contrasts it with existing human clinical trial findings, and explores the underlying pharmacology, providing a critical perspective for researchers in the field.

Core Finding: A Lack of Preclinical Support

Contrary to what its mechanism of action might predict, the available preclinical evidence does not support the efficacy of this compound in treating alcohol withdrawal in animal models. The most direct and relevant study, a blind, controlled trial in male Wistar rats, found that this compound did not modify the development or degree of the alcohol withdrawal reaction.[4] This pivotal finding stands in stark contrast to the extensive preclinical data supporting its use for opioid withdrawal.

Experimental Protocols: A Singular, Contrarian Study

The primary animal study that investigated this compound for alcohol withdrawal employed a rigorous methodology, which is detailed below to inform future research design.

Table 1: Experimental Protocol for this compound in an Animal Model of Alcohol Withdrawal[4]

| Parameter | Description |

| Animal Model | Male Wistar rats. |

| Induction of Dependence | 4-day intoxication period with alcohol. |

| Treatment Groups | - this compound (0.50 mg/kg) - Clonidine (B47849) (0.15 mg/kg) - Saline control |

| Administration | Intraperitoneal injection. |

| Assessments | Blind rating of withdrawal symptoms. |

| Key Finding | "neither clonidine nor this compound modified the development or degree of the alcohol withdrawal reaction" |

This lack of effect in the rat model raises significant questions about the translatability of this compound's mechanism of action from opioid to alcohol withdrawal at the preclinical level.

Signaling Pathways and Mechanism of Action

This compound acts as a centrally acting alpha-2 adrenergic agonist. During alcohol withdrawal, the locus coeruleus, a brainstem nucleus rich in noradrenergic neurons, becomes hyperactive, leading to a surge in norepinephrine (B1679862) release. This noradrenergic storm is responsible for many of the classic withdrawal symptoms, including tremors, anxiety, and autonomic hyperactivity.

By binding to and activating presynaptic alpha-2 autoreceptors on these neurons, this compound is hypothesized to reduce the release of norepinephrine, thereby dampening the sympathetic overdrive.

Diagram 1: Hypothesized Mechanism of this compound in Alcohol Withdrawal

Caption: Hypothesized mechanism of this compound in reducing noradrenergic hyperactivity during alcohol withdrawal.

Despite this logical pathway, the preclinical data from the single available animal study suggests that this mechanism may not be sufficient to attenuate alcohol withdrawal symptoms in rats.

The Disconnect with Human Clinical Trials

Interestingly, the lack of efficacy in animal models is not entirely reflected in human studies. Several clinical trials have demonstrated that this compound can be superior to placebo in reducing alcohol withdrawal symptoms in humans. However, another study found that when used as an adjunct to chlordiazepoxide, this compound did not provide any discernible benefit and was associated with more severe withdrawal symptoms and adverse effects.

This discrepancy between the single preclinical study and the mixed but generally more positive human data highlights a potential species-specific difference in the pharmacology of this compound or the neurobiology of alcohol withdrawal.

Diagram 2: Experimental Workflow for Investigating this compound in Animal Models of Alcohol Withdrawal

Caption: A generalized experimental workflow for future preclinical studies on this compound for alcohol withdrawal.

Conclusion and Future Directions

The current body of scientific literature presents a conundrum for researchers and drug developers. While the theoretical rationale for using this compound in alcohol withdrawal is sound, and there is some supporting evidence from human clinical trials, the foundational preclinical data in animal models is not only sparse but also contradictory. The single published study in rats showed a lack of efficacy, which may have tempered further investigation in this area.

This critical gap in knowledge underscores the need for further, more comprehensive preclinical research. Future studies should aim to:

-

Replicate and expand upon the initial rat study: Investigating a wider range of doses and different administration schedules.

-

Utilize different animal models: Including mouse models of alcohol withdrawal, to explore potential species-specific effects.

-

Assess a broader range of withdrawal symptoms: Moving beyond gross behavioral scores to include more nuanced measures of anxiety, autonomic dysregulation, and neurochemical changes.

Until such studies are conducted, the preclinical case for this compound in the treatment of alcohol withdrawal remains speculative. The disconnect between its established efficacy in opioid withdrawal and the lack of supporting evidence in the context of alcohol withdrawal in animal models serves as a crucial reminder of the complexities of translational research in addiction medicine.

References

- 1. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIH conference. Alcohol withdrawal and noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of α2-agonists in the treatment of acute alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blind study of the effect of the alpha-adrenergic agonists clonidine and this compound on alcohol withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Lofexidine on Dopamine Release in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The nucleus accumbens is a key neural substrate for the rewarding effects of opioids and the negative affective states associated with withdrawal. Dopamine (B1211576) release in this region is a central component of these processes. Lofexidine's efficacy in treating opioid withdrawal is primarily attributed to its agonistic action on alpha-2 adrenergic receptors in the locus coeruleus, which attenuates the surge in norepinephrine (B1679862) release that characterizes withdrawal.[1] However, the intricate interplay between the noradrenergic and dopaminergic systems suggests that this compound's effects are more complex. This guide explores the mechanisms by which this compound may modulate dopamine release in the nucleus accumbens, a critical consideration for understanding its full therapeutic potential and side-effect profile.

Putative Mechanisms of Action

This compound's influence on dopamine release in the nucleus accumbens is likely mediated by two primary mechanisms:

-

Indirect Modulation via Alpha-2 Adrenergic Receptor Agonism: Noradrenergic neurons originating in the locus coeruleus project to various brain regions, including the ventral tegmental area (VTA), the primary source of dopamine neurons that project to the nucleus accumbens. By activating presynaptic alpha-2 adrenergic autoreceptors on noradrenergic terminals, this compound can reduce norepinephrine release in the VTA. This decrease in noradrenergic input can, in turn, modulate the firing rate of VTA dopamine neurons and subsequent dopamine release in the nucleus accumbens. Studies on other alpha-2 adrenergic agonists provide strong evidence for an inhibitory effect.

-

Direct Modulation via Dopamine D2S Receptor Agonism: In addition to its primary target, this compound has been shown to possess agonist activity at the dopamine D2S receptor subtype.[1][2] D2 receptors are well-known as autoreceptors on dopaminergic neurons, and their activation typically leads to an inhibition of dopamine synthesis and release. Therefore, this compound may directly act on D2S receptors on dopaminergic terminals within the nucleus accumbens or on the soma of VTA dopamine neurons to reduce dopamine release.

Quantitative Data from Analogous Compounds

Direct in vivo microdialysis studies quantifying the dose-dependent effects of this compound on extracellular dopamine levels in the nucleus accumbens are not available in the reviewed literature. However, studies on clonidine (B47849) and dexmedetomidine, structurally and functionally similar alpha-2 adrenergic agonists, provide valuable insights.

| Drug | Animal Model | Brain Region | Experimental Method | Key Findings | Reference |

| Clonidine | Rat | Nucleus Accumbens Slices | Superfusion with [3H]dopamine | Decreased K+-induced [3H]dopamine release by 13-25% at 10 µM. | [3] |

| Dexmedetomidine | Rat | Nucleus Accumbens | In vivo microdialysis | Dose-dependently decreased extracellular dopamine concentrations. This effect was blocked by the alpha-2 antagonist atipamezole. | |

| Clonidine | Rat | Nucleus Accumbens | In vivo microdialysis | Prevented the decrease in dopamine levels observed during naloxone-precipitated morphine withdrawal. |

Table 1: Effects of Alpha-2 Adrenergic Agonists on Dopamine Release in the Nucleus Accumbens

This compound Receptor Binding Profile

Understanding the receptor binding profile of a drug is crucial to elucidating its mechanism of action.

| Receptor Subtype | Activity | pEC50 | Reference |

| Alpha-2A Adrenergic | Agonist | ≥ 5 M | [2] |

| Alpha-2B Adrenergic | Agonist | ≥ 5 M | [2] |

| Alpha-2C Adrenergic | Agonist | ≥ 5 M | [2] |

| Alpha-1A Adrenergic | Agonist | ≥ 5 M | [2] |

| Dopamine D2S | Agonist | ≥ 5 M | [2] |

| Serotonin 5-HT1A | Agonist | ≥ 5 M | [2] |

| Serotonin 5-HT1B | Agonist | ≥ 5 M | [2] |

Table 2: Receptor Binding and Functional Activity of this compound [2]

Experimental Protocols

In Vivo Microdialysis in the Rat Nucleus Accumbens

This protocol outlines the key steps for measuring extracellular dopamine in the nucleus accumbens of freely moving rats following this compound administration.

5.1.1. Materials

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

-

Microdialysis guide cannula (e.g., CMA 12)

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.

-

This compound hydrochloride

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

5.1.2. Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a burr hole over the target coordinates for the nucleus accumbens shell or core. Typical coordinates from bregma (in mm): Anteroposterior (AP): +1.2 to +1.7; Mediolateral (ML): ±0.8 to ±1.5; Dorsoventral (DV): -6.5 to -7.5 from the skull surface.[3]

-

Slowly lower the guide cannula to the target DV coordinate.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for 5-7 days post-surgery.

5.1.3. Microdialysis Procedure

-

On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

-

Connect the probe to the syringe pump and fraction collector via FEP tubing.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.

-

Collect baseline samples for at least 60 minutes (e.g., three 20-minute samples).

-

Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired doses.

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

At the end of the experiment, euthanize the animal and perfuse with formalin to verify probe placement histologically.

Analysis of Dopamine and its Metabolites by HPLC-ECD

5.2.1. Instrumentation

-

HPLC system with a C18 reverse-phase column.

-

Electrochemical detector with a glassy carbon working electrode.

5.2.2. Mobile Phase

-

A typical mobile phase consists of a sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., 1-octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH (e.g., 3.0-4.0).

5.2.3. Procedure

-

Inject a 10-20 µL aliquot of the microdialysate sample into the HPLC system.

-

Separate dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) on the C18 column.

-

Detect the analytes using the electrochemical detector set at an oxidizing potential (e.g., +0.65 to +0.75 V).

-

Quantify the concentrations by comparing the peak areas to those of external standards.

-

Express the results as a percentage of the mean baseline concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized signaling pathways through which this compound may modulate dopamine release in the nucleus accumbens.

Caption: Indirect modulation of dopamine release by this compound via alpha-2 adrenergic receptors.

Caption: Direct modulation of dopamine release by this compound via dopamine D2S receptors.

Caption: Experimental workflow for in vivo microdialysis study of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its primary alpha-2 adrenergic agonist activity, likely decreases dopamine release in the nucleus accumbens. This effect may contribute to its therapeutic efficacy in opioid withdrawal by dampening the reward system's activity, potentially reducing craving and the reinforcing effects of opioids. Furthermore, its newly identified agonist activity at D2S receptors provides a direct mechanism for inhibiting dopamine release, which warrants further investigation.

The lack of direct quantitative data for this compound's effect on dopamine release in the nucleus accumbens represents a significant gap in our understanding of its neuropharmacology. Future research should prioritize in vivo microdialysis studies in rodent models to:

-

Establish a dose-response curve for this compound's effect on extracellular dopamine levels in the nucleus accumbens.

-

Investigate the time course of this effect.

-

Utilize selective antagonists for alpha-2 adrenergic and D2 receptors to dissect the relative contributions of each pathway to the overall effect.

-

Examine the impact of this compound on dopamine release in the context of opioid withdrawal and reinstatement models.

Such studies will provide a more complete picture of this compound's mechanism of action and could inform the development of more targeted and effective treatments for opioid use disorder.

Conclusion

While primarily recognized for its role in modulating the noradrenergic system, this compound likely exerts a significant, and potentially therapeutic, influence on dopamine release in the nucleus accumbens. Based on robust evidence from analogous alpha-2 adrenergic agonists and its own receptor binding profile that includes D2S receptor agonism, this compound is hypothesized to decrease extracellular dopamine in this critical brain region. This technical guide provides a framework for understanding these mechanisms and detailed protocols to encourage further research to definitively quantify this effect and elucidate its clinical relevance. A thorough understanding of this compound's impact on the mesolimbic dopamine system is essential for optimizing its use in the treatment of opioid withdrawal and for exploring its potential in other substance use disorders.

References

- 1. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Potential of Lofexidine: A Technical Guide to Understanding its Role in Alpha-2 Adrenergic Regulation of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of lofexidine, an alpha-2 adrenergic agonist, as a pharmacological tool to investigate the alpha-2 adrenergic regulation of anxiety. While primarily known for its use in mitigating opioid withdrawal symptoms, this compound's mechanism of action offers a valuable avenue for understanding the neurobiological underpinnings of anxiety disorders. This document details the molecular signaling pathways, presents quantitative data from relevant studies, outlines experimental protocols for preclinical and clinical research, and provides visual representations of key concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Noradrenergic System and Anxiety

The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, plays a pivotal role in the body's response to stress and the modulation of arousal, vigilance, and anxiety.[1][2] Hyperactivity of this system is strongly implicated in the pathophysiology of anxiety disorders, including Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD).[3][4][5] Alpha-2 adrenergic receptors (α2-ARs) are key inhibitory autoreceptors on noradrenergic neurons, functioning as a negative feedback mechanism to control norepinephrine (B1679862) (NE) release. Agonists of the α2-AR, such as this compound, therefore represent a critical class of compounds for studying and potentially treating anxiety by dampening excessive noradrenergic outflow.

This compound, a structural analog of clonidine, is a selective agonist for the α2A-adrenergic receptor subtype. This selectivity may contribute to its favorable side-effect profile compared to less selective α2-AR agonists. By activating these presynaptic autoreceptors, this compound effectively reduces the firing rate of noradrenergic neurons in the LC, thereby decreasing the release of NE in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex. This guide will delve into the specifics of how this compound can be utilized as a research tool to unravel the complexities of α2-adrenergic regulation of anxiety.

Molecular Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The binding of this compound initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Alpha-2 Adrenergic Receptor Signaling Cascade

The activation of α2-ARs by this compound triggers the following sequence of intracellular events:

-

G-Protein Activation: Upon agonist binding, the α2-AR undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.

-

Dissociation of G-Protein Subunits: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels.

-

Decreased Protein Kinase A (PKA) Activity: With reduced cAMP levels, the activity of Protein Kinase A (PKA), a key downstream effector of cAMP, is diminished.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect in the context of neuronal inhibition is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx, which is a critical step for neurotransmitter release.

This cascade of events culminates in a reduction of norepinephrine release from the presynaptic terminal, thereby dampening the noradrenergic tone in key brain circuits involved in anxiety.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.

Preclinical Anxiety Models

While specific quantitative data for this compound in preclinical anxiety models is not abundantly available in the public domain, the following table illustrates the expected outcomes based on the known anxiolytic effects of α2-AR agonists.

| Experimental Model | Species | This compound Dose Range | Key Anxiety-Related Measures | Expected Outcome with this compound |

| Elevated Plus Maze (EPM) | Rat/Mouse | 0.1 - 1.0 mg/kg (i.p.) | - Time spent in open arms- Number of entries into open arms | Increase |

| Light-Dark Box Test | Mouse | 0.1 - 1.0 mg/kg (i.p.) | - Time spent in the light compartment- Number of transitions between compartments | Increase |

| Acoustic Startle Response | Rat | 0.1 - 0.5 mg/kg (i.p.) | - Amplitude of the startle reflex | Decrease |

| Social Interaction Test | Rat | 0.1 - 0.5 mg/kg (i.p.) | - Time spent in social interaction | Increase |

Clinical Studies on Opioid Withdrawal-Associated Anxiety

Clinical trials of this compound for opioid withdrawal provide valuable data on its effects on anxiety, as anxiety is a prominent symptom of withdrawal.

| Study | Population | N | This compound Dose | Anxiety Assessment Tool | Key Findings Related to Anxiety |

| Gorodetzky et al., 2017 | Opioid-dependent adults | 264 | 3.2 mg/day | Short Opiate Withdrawal Scale of Gossop (SOWS-G) | This compound significantly decreased mean Day 3 SOWS scores compared to placebo (6.32 vs. 8.67, p=0.0212). |

| Fishman et al., 2019 | Opioid-dependent adults | 603 | 2.16 mg/day & 2.88 mg/day | Short Opiate Withdrawal Scale of Gossop (SOWS-G) | Both this compound doses significantly reduced SOWS-G scores compared to placebo over 7 days (p=0.02 and p=0.003, respectively). |

| Guo et al. | Heroin-dependent adults | 111 | Up to 2.2 mg/day | Maudsley Addiction Profile (MAP) | This compound was as effective as diazepam in reducing anxiety symptoms such as "feeling tense" and "suddenly scared for no reason". |

| Sinha et al., 2007 | Opioid-dependent individuals | 18 | 2.4 mg/day (in combination with naltrexone) | Subjective craving and stress response | This compound-naltrexone group had an attenuated stress and drug cue-induced opioid craving response compared to placebo-naltrexone. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key preclinical and clinical experimental protocols.

Preclinical Anxiety Model: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of this compound in rats or mice.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

-

This compound hydrochloride.

-

Vehicle (e.g., sterile saline).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Video tracking software and camera.

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week prior to testing. Handle animals for several days before the experiment to reduce handling stress.

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle i.p. 30 minutes before testing.

-

Testing:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess for locomotor effects).

-

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms in the this compound-treated group compared to the vehicle group.

-

Clinical Trial Design: this compound for Post-Traumatic Stress Disorder (PTSD)

This protocol is based on the design of a registered clinical trial (NCT04360681) investigating this compound as an adjunctive treatment for PTSD in veterans with comorbid opioid use disorder (OUD).

Objective: To evaluate the efficacy and safety of this compound in reducing PTSD symptoms.

Study Design: Randomized, double-blind, placebo-controlled clinical trial.

Participants: Veterans with a diagnosis of both PTSD and OUD, stabilized on buprenorphine maintenance therapy.

Intervention:

-

Treatment Group: this compound (e.g., starting at 0.8 mg/day and titrating up to 1.6 mg/day) as an adjunct to buprenorphine.

-

Control Group: Placebo as an adjunct to buprenorphine.

Primary Outcome Measures:

-

Change in PTSD symptoms as measured by the PTSD Checklist for DSM-5 (PCL-5).

Secondary Outcome Measures:

-

Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) scores.

-

Measures of anxiety, such as the Hamilton Anxiety Rating Scale (HAM-A) or the State-Trait Anxiety Inventory (STAI).

-

Measures of opioid use and craving.

Procedure:

-

Screening and Baseline: Participants undergo screening for eligibility and a baseline assessment of PTSD symptoms, anxiety levels, and opioid use.

-

Randomization: Eligible participants are randomly assigned to the this compound or placebo group.

-

Treatment Phase: Participants receive the study medication for a specified duration (e.g., 12 weeks). Regular assessments of PTSD symptoms, anxiety, and adverse events are conducted.

-

Follow-up: A follow-up period after the treatment phase to assess the durability of any observed effects.

Data Analysis: Statistical analysis will compare the change in PCL-5 scores from baseline to the end of treatment between the this compound and placebo groups.

Discussion and Future Directions

The evidence presented in this guide underscores the potential of this compound as a valuable tool for investigating the alpha-2 adrenergic regulation of anxiety. Its selective mechanism of action on the α2A-AR subtype allows for a more targeted approach to modulating the noradrenergic system compared to less selective compounds.

For researchers and scientists, future preclinical studies should aim to generate more comprehensive dose-response data for this compound in a wider range of anxiety models, including those that assess different facets of anxiety (e.g., fear-potentiated startle, social defeat stress). Furthermore, exploring the interaction of this compound with other neurotransmitter systems implicated in anxiety, such as the serotonergic and GABAergic systems, will provide a more holistic understanding of its anxiolytic potential.

For drug development professionals, the existing clinical data, primarily from opioid withdrawal studies, provides a strong rationale for pursuing dedicated clinical trials of this compound for primary anxiety disorders such as GAD and PTSD. The ongoing clinical trial in veterans with PTSD and OUD is a critical step in this direction. Future trials should focus on optimizing dosing strategies for anxiety, evaluating long-term efficacy and safety, and identifying patient populations that are most likely to respond to α2-adrenergic modulation.

Conclusion

This compound's role as an α2-adrenergic agonist provides a unique and powerful lens through which to study the intricate relationship between the noradrenergic system and anxiety. By understanding its molecular mechanisms, leveraging appropriate experimental models, and conducting rigorous clinical investigations, the scientific and medical communities can further elucidate the therapeutic potential of targeting α2-adrenergic receptors for the treatment of anxiety and stress-related disorders. This technical guide serves as a foundational resource to support these endeavors.

References

- 1. Efficacy of this compound for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]